10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one
Overview
Description
This compound is also known as Mirtazapine . It is an a2-Adrenergic blocker and an analog of mianserin . It is used as an antidepressant .
Synthesis Analysis
The synthesis of Mirtazapine was carried out by W. J. Van der Burg . The synthesis of three contaminants of Mirtazapine, formed during the preparation of Mirtazapine bulk drug, is described . The products are 2-methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino(1,2-a)pyrido[3,2-f]azepine-2-oxide (N-oxide, 7), 1-(3-methylpyridyl-2)-2-phenyl-4-methylpiperazine (deshydroxy compound, 9), and 2-methyl-1,2,3,4,10,14b-hexahydro-10-oxo-benzo[c] pyrazino (1,2-a)pyrido[3,2-f]azepine (oxo compound 11) .Molecular Structure Analysis
The molecular formula of Mirtazapine is C17H19N3 . The molecular weight is 265.35 . The percent composition is C 76.95%, H 7.22%, N 15.84% .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Mirtazapine have been studied . The synthesis of three contaminants of Mirtazapine, formed during the preparation of Mirtazapine bulk drug, is described .Physical and Chemical Properties Analysis
Mirtazapine appears as white crystals . It has a melting point of 114-116° . It is soluble in methanol and chloroform .Scientific Research Applications
Heterocyclic Synthesis and Chemical Properties
- Facilitating Heterocyclic Annulation: It acts as a synthon in the annulation of various five- and six-membered heterocycles. This process is significant for the efficient regiospecific synthesis of heterocycles like pyrazoles, isoxazoles, thiophene, γ-lactone, pyrimidines, pyridone, and pyridines, which have broad applications in medicinal chemistry and material science (Kumar, Ila, & Junjappa, 2007).
Potential Therapeutic Applications 2. Antitumor Agent Research: A specific derivative, 1,2,3,4-tetrahydropyrazolo[4,3-c][1]benzazepin-1-one and its 10-methyl variant, have been explored for their potential as antitumor agents. This highlights the compound's relevance in developing new cancer treatments (Palazzino, Cecchi, Colotta, Melani, & Filacchioni, 1989).
- Synthesis of Derivatives with Anticancer Potential: Compounds derived from this chemical have shown efficacy against carcinoma cells, indicating its potential in anticancer drug discovery. Specifically, derivatives have demonstrated activity against Colo-205 and HepG2 carcinoma cells (Maurya et al., 2014).
Drug Discovery and Design 4. Novel Scaffolds for Drug Discovery: It has been used to create novel tricyclic scaffolds, merging a pyranose ring with seven-membered rings, for potential use in pharmaceuticals. This indicates its utility in the design of new drugs and therapeutic agents (Abrous, Hynes, Friedrich, Smith, & Hirschmann, 2001).
- Exploration in Serotonin Receptor Antagonists: Derivatives of this compound have been studied as potent serotonin-3 (5-HT3) receptor antagonists. This research is significant for the development of drugs targeting neurological and psychological disorders (Harada et al., 1995).
Mechanism of Action
Target of Action
The primary target of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one, also known as Mirtazapine, is the presynaptic α2 receptors . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine, in the central nervous system .
Mode of Action
This compound acts as a potent antagonist of presynaptic α2 receptors . It also exhibits moderate antagonistic activity against 5-HT (serotonin) receptors .
Biochemical Pathways
The antagonistic action of this compound on α2-adrenoceptors leads to an increase in the release of norepinephrine and serotonin . This enhances the neurotransmission of these monoamines, which are known to be deficient in depressive states .
Pharmacokinetics
It is known that it is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The increased neurotransmission of norepinephrine and serotonin resulting from the action of this compound leads to an improvement in mood and reduction in anxiety . This makes it effective as an antidepressant .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may degrade at higher temperatures
Future Directions
Biochemical Analysis
Biochemical Properties
10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adrenergic receptors, influencing the release of neurotransmitters . The nature of these interactions involves binding to the receptor sites, leading to either inhibition or activation of the receptor’s function. This compound also interacts with cytochrome P450 enzymes, affecting their metabolic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in neurotransmitter synthesis and release . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to adrenergic receptors, leading to the inhibition of neurotransmitter release . Additionally, it inhibits the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates . These interactions result in changes in gene expression, particularly those involved in neurotransmitter synthesis and release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal effects on cellular function . At higher doses, it can lead to significant changes in gene expression, cellular metabolism, and neurotransmitter release . Toxic or adverse effects have been reported at very high doses, including cellular damage and altered metabolic activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting their activity and leading to changes in metabolic flux . This compound also influences the levels of various metabolites, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects .
Properties
IUPAC Name |
10-methyl-2,3,4,4a,5,7-hexahydro-1H-pyrazino[1,2-a][1,5]benzodiazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-2-3-11-12(6-9)16-5-4-14-8-10(16)7-13(17)15-11/h2-3,6,10,14H,4-5,7-8H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWBTNMXUFIACV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC3N2CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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